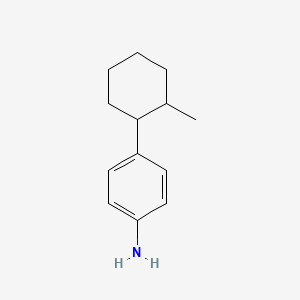
4-(2-Methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 2-methylcyclohexyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: 4-(2-Methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions: 4-(2-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Conditions for electrophilic aromatic substitution often involve the use of sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
科学研究应用
4-(2-Methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-(2-Methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
相似化合物的比较
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-Methylaniline: This compound is similar in structure but has a methyl group attached to the nitrogen atom.
Cyclohexylamine: Another related compound where the aniline ring is replaced with a cyclohexyl group
Uniqueness: 4-(2-Methylcyclohexyl)aniline is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
4-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h6-10,13H,2-5,14H2,1H3 |
InChI 键 |
UXTKXLJCYGHBHN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


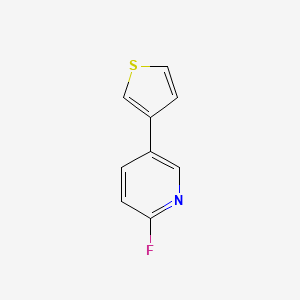
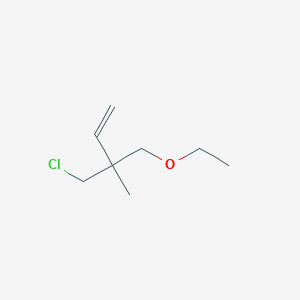
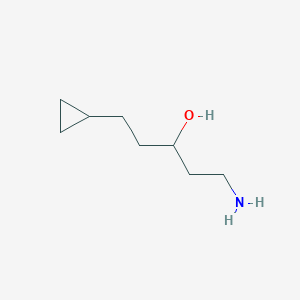
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
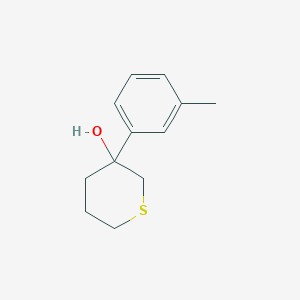
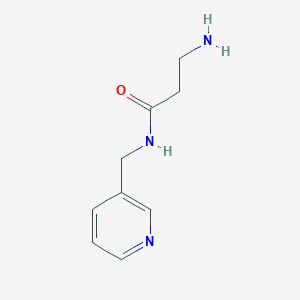
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
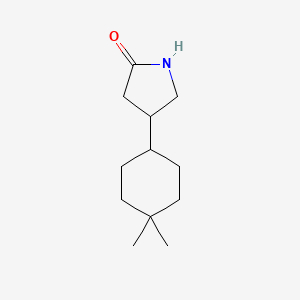
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)


